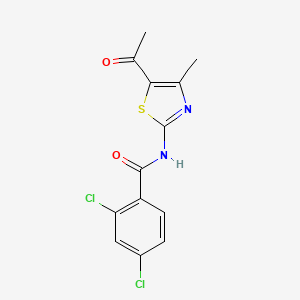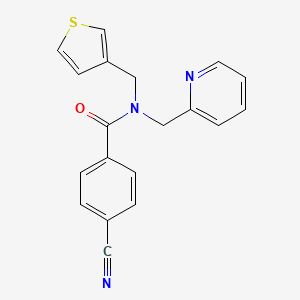![molecular formula C19H20N4O4 B2674839 3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 905765-70-0](/img/structure/B2674839.png)
3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol, also known as DMAT, is a small molecule inhibitor that has been widely used in scientific research. DMAT is a potent inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. Finally, we will list as many future directions as possible for DMAT research.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
One study focused on the synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound . These derivatives were evaluated for their antimicrobial activities against various microorganisms. The research found that some of these compounds exhibited good to moderate antimicrobial properties, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Another study synthesized derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and assessed their anticancer activity. It was found that four of these compounds showed significant inhibitory effects against a panel of 60 cancer cell lines, spanning nine different cancer types. This suggests the potential of these compounds in developing new anticancer therapies (Bekircan et al., 2008).
Corrosion Inhibition
Research into the effects of electron-donating functional groups on corrosion inhibition of mild steel in hydrochloric acid included triazine derivatives similar to the compound of interest. These studies showed that certain triazine derivatives are effective corrosion inhibitors, with inhibition efficiencies varying with concentration and temperature. The study provides insights into the potential application of these compounds in protecting metals from corrosion (Singh et al., 2018).
Structural Analysis
A study on the structural analysis using X-ray diffraction techniques and density functional theory (DFT) of a compound closely related to the one revealed the molecular geometry and intermolecular interactions. This work contributes to the understanding of the structural basis for the biological activities observed in these compounds (Șahin et al., 2011).
Biological Evaluation
Another significant application includes the synthesis and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds were examined for their antioxidant and α-glucosidase inhibitory activities, showcasing their potential in treating oxidative stress-related diseases and diabetes (Pillai et al., 2019).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-13-6-4-12(5-7-13)10-16-18(24)21-19(23-22-16)20-15-11-14(26-2)8-9-17(15)27-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYWQUHTCSRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2674760.png)

![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)
![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)

![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)

![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)

